(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol
Overview
Description
AC430 is a potent and selective small molecule inhibitor of janus kinase 2 (JAK2). It is being developed by Ambit Biosciences, now owned by Daiichi Sankyo, for the treatment of cancer and autoimmune diseases . The compound is known for its investigational status and its potential therapeutic applications in various diseases .
Preparation Methods
The synthetic route for AC430 involves the preparation of its ® optical isomer, which is claimed in patent US8703943 . The synthesis typically involves the following steps:
Formation of the quinazoline core: This is achieved through a series of reactions starting from commercially available starting materials.
Introduction of the fluorophenyl group: This step involves the coupling of the fluorophenyl group to the quinazoline core.
Attachment of the pyrazolyl group: The pyrazolyl group is introduced through a nucleophilic substitution reaction.
Final modifications:
Chemical Reactions Analysis
AC430 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aromatic rings and other functional groups in AC430.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AC430 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of janus kinase 2 and its effects on various biochemical pathways.
Biology: AC430 is used in biological studies to understand the role of janus kinase 2 in cell signaling and disease progression.
Medicine: The compound is being investigated for its potential therapeutic applications in cancer and autoimmune diseases.
Mechanism of Action
AC430 exerts its effects by selectively inhibiting janus kinase 2 (JAK2), a tyrosine kinase involved in the signaling pathways of various cytokines and growth factors . By inhibiting JAK2, AC430 disrupts the downstream signaling pathways, leading to the suppression of cell proliferation and inflammation. The molecular targets of AC430 include the ATP-binding site of JAK2, which is essential for its kinase activity .
Comparison with Similar Compounds
AC430 is unique in its selectivity and potency as a JAK2 inhibitor. Similar compounds include:
Ruxolitinib: Another JAK2 inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases.
Baricitinib: A JAK1 and JAK2 inhibitor used for the treatment of rheumatoid arthritis.
Compared to these compounds, AC430 is distinguished by its investigational status and its potential for broader therapeutic applications .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12/h2-10,17,26H,1H3,(H2,21,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRWIATZWHLIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C(C4=CC=C(C=C4)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241914-87-3 | |
Record name | AC-430 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241914873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC-430 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12535 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AC-430 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7YVO9NSJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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